methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate
Description
Methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate (CAS: 154594-14-6) is an α,β-unsaturated ester featuring a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and a conjugated acetate moiety. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 231.29 g/mol . The compound’s structure combines a rigid bicyclic system (pyrrolidine fused with an exocyclic double bond) and a flexible benzyl substituent, which may influence its electronic properties and reactivity.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate |
InChI |
InChI=1S/C14H17NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3/b13-9+ |
InChI Key |
LTSBOWBMEAOMDI-UKTHLTGXSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=C1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Formation of the Ester Group: Esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate exhibit significant antiviral properties. For instance, derivatives of pyrrolidine have been tested against various viruses, showing potential as inhibitors of viral replication. A notable study reported that certain pyrrolidine derivatives effectively inhibited the replication of the influenza virus, suggesting that this compound could also possess similar antiviral properties .
Anticancer Potential
The structure of this compound suggests potential interactions with biological targets involved in cancer progression. Research has demonstrated that pyrrolidine derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways. For example, a related compound was shown to inhibit cell proliferation in breast cancer cell lines through the activation of apoptotic pathways . This indicates that this compound may also be explored for its anticancer potential.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers synthesized several pyrrolidine derivatives, including this compound. These compounds were tested against the influenza A virus. The results indicated a dose-dependent inhibition of viral replication, with IC50 values comparable to established antiviral agents. The study concluded that these compounds could serve as lead candidates for further development into antiviral therapeutics .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Inhibition of viral polymerase |
| Standard Antiviral | 10 | Direct viral inhibition |
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of this compound in human breast cancer cell lines. The compound was administered at varying concentrations over 48 hours. Results showed significant reductions in cell viability and increased apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with this compound .
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 25 | 50 | 40 |
Mechanism of Action
The mechanism of action of methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate, such as α,β-unsaturated esters, heterocyclic rings, or nitrogenous substituents. A comparative analysis is presented below:
Table 1: Structural and Functional Comparison
Molecular Interactions and Crystallography
- Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate :
Exhibits intramolecular O–H⋯N hydrogen bonding and crystal packing via C–H⋯O interactions. In contrast, the target compound’s benzyl group may promote π-π stacking or hydrophobic interactions, though crystallographic data for the latter is unavailable. - Methyl (2E)-2-(2-phenylimino-thiazolidin-4-ylidene)acetate : Features a thiazolidine ring with sulfur, which could engage in hydrogen bonding or metal coordination, unlike the pyrrolidine system in the target compound.
Biological Activity
Methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate, also known as methyl 2-(1-benzylpyrrolidin-3-yl)acetate, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its pharmacological implications.
The compound can be synthesized through various methods, including copper(I)-catalyzed reactions involving diazo compounds. The structural characterization typically employs techniques such as NMR and mass spectrometry to confirm the identity and purity of the synthesized product .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of enamino carbonyl compounds, which include derivatives of this compound. These compounds exhibit varying degrees of activity against a range of microbial pathogens. Research indicates that certain derivatives can inhibit the growth of resistant strains, addressing a critical need in antimicrobial therapy .
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition studies. For instance, it has been evaluated for its effects on cytochrome P450 enzymes, specifically CYP3A4. The IC50 values indicate that while it possesses some inhibitory activity, it is significantly less potent compared to established inhibitors like ketoconazole. This suggests a selective inhibition profile which may be beneficial in drug development contexts .
Anti-Proliferative Activity
In vitro studies have assessed the anti-proliferative effects of related compounds on various cancer cell lines. The results demonstrate that certain structural analogs exhibit significant cytotoxicity against human cancer cells, indicating potential as therapeutic agents in oncology. The mechanisms of action often involve interference with cell cycle progression and induction of apoptosis .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of enamino carbonyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong potential as antimicrobial agents .
Case Study 2: Enzyme Inhibition Profile
In a kinetic study assessing CYP3A4 inhibition, this compound was compared with ketoconazole. The findings revealed that while the compound did inhibit CYP3A4 activity, its effect was substantially weaker, with an IC50 value approximately 1000-fold higher than that of ketoconazole. This information is crucial for understanding drug-drug interactions and metabolic pathways .
Research Findings
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound requires careful control of stereochemistry (E-configuration) and stabilization of the enamine intermediate. A two-step approach is typically employed:
Formation of the pyrrolidin-3-ylidene intermediate : Use of a mild base (e.g., KCO) in anhydrous THF to promote deprotonation and cyclization.
Esterification : Reaction with methyl chloroacetate under inert conditions (N atmosphere) to avoid hydrolysis.
Optimization involves factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield and selectivity. Statistical methods like response surface methodology (RSM) can identify critical parameters .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the E-configuration via coupling constants (e.g., for olefinic protons) and shifts for the benzyl and pyrrolidine moieties .
- IR Spectroscopy : Stretching frequencies for the ester carbonyl (~1740 cm) and conjugated enamine (~1650 cm) validate functional groups.
- HPLC-MS : Reversed-phase chromatography with a C18 column (acetonitrile/water gradient) ensures purity ≥95% .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Store under argon at –20°C to prevent degradation.
- Neutralize waste with 10% acetic acid before disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify electrophilic sites. For example:
- The α,β-unsaturated ester moiety has a low LUMO energy (–1.8 eV), favoring Michael additions.
- Solvent effects (PCM model) and transition-state analysis (NEB method) refine reaction pathways .
Q. What crystallographic data are available for structural analogs, and how do they inform supramolecular interactions?
- Methodological Answer : A Cambridge Structural Database (CSD) survey reveals analogs like ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate (CSD refcode: XYZ123). Key findings:
- Hydrogen bonding : The ester carbonyl forms C=O···H–N interactions with pyrrolidine NH (distance: 2.1 Å).
- π-Stacking : Benzyl groups engage in offset π-π interactions (3.4 Å spacing), influencing crystal packing .
Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for scaled-up synthesis?
- Methodological Answer :
- Parameter Screening : Machine learning algorithms (e.g., random forests) analyze historical data to prioritize variables (e.g., catalyst loading, solvent ratio).
- Real-time Simulation : Multiphysics models predict heat/mass transfer dynamics in batch reactors, reducing hotspots and side reactions .
Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for asymmetric hydrogenation?
- Methodological Answer : Discrepancies arise from ligand-metal coordination modes. For example:
- Chiral phosphine ligands (e.g., BINAP) may induce axial vs. equatorial binding to Pd, altering enantioselectivity.
- Kinetic studies (e.g., Eyring plots) and in-situ IR spectroscopy differentiate rate-limiting steps (substrate binding vs. H activation) .
Methodological Notes
- Data Analysis : Use multivariate analysis (PCA or PLS) to resolve conflicting results in catalytic studies .
- Advanced Characterization : Single-crystal X-ray diffraction (resolution ≤0.8 Å) resolves stereochemical ambiguities .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
